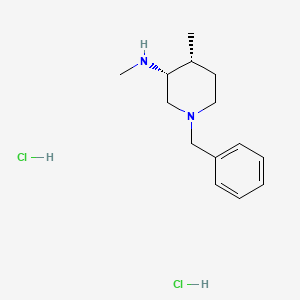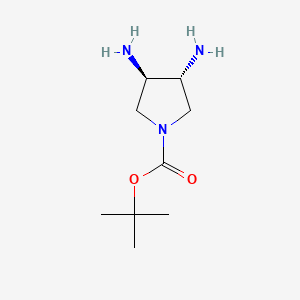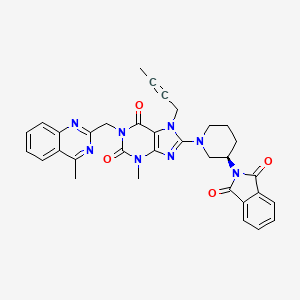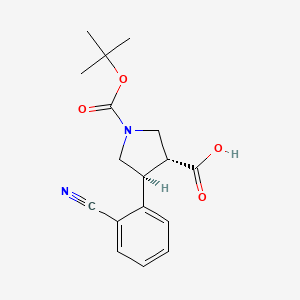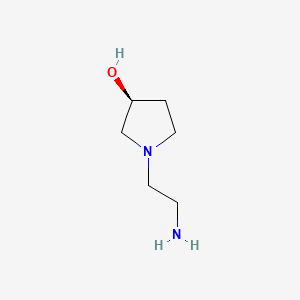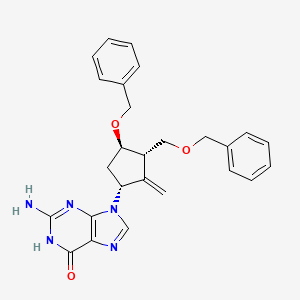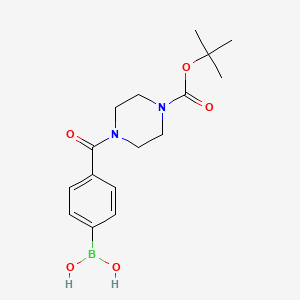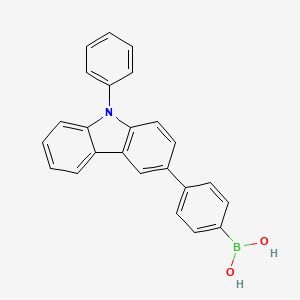![molecular formula C16H13Cl5N2OS B591763 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride CAS No. 61675-62-5](/img/structure/B591763.png)
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pharmaceutical reference standard that belongs to the family of Tioconazole . It is also known as Tioconazole Impurity B as Hydrochloride . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C16 H12 Cl4 N2 O S . Cl H . The molecular weight is 458.62 .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP decolorization assay highlights the diverse reaction pathways and antioxidant capacity of compounds including imidazole derivatives. Some antioxidants, particularly phenolic compounds, can form coupling adducts with ABTS radicals, indicating a potential area of research for imidazole derivatives in understanding their antioxidant mechanisms and applications in assessing antioxidant capacity of various substances (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach for the remediation of organic pollutants highlights the role of redox mediators and enzymes in degrading recalcitrant compounds. Imidazole derivatives can potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is crucial for environmental cleanup and wastewater treatment, offering a sustainable alternative to conventional methods (Husain & Husain, 2007).
Anticancer Drug Development
Imidazole derivatives have been explored for their tumor specificity and reduced toxicity towards normal cells in the context of anticancer drug development. This research area is significant for developing more effective and safer chemotherapy agents, with imidazole compounds showing promise due to their selective action against cancer cells (Sugita et al., 2017).
Analytical Methods for Antioxidant Activity
The review on analytical methods used in determining antioxidant activity underscores the relevance of imidazole derivatives in constructing assays like ABTS and DPPH tests. These methods are vital for assessing the antioxidant potential of compounds, contributing to research in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).
Chemical and Biological Properties of Phosphorylated Azoles
The synthesis and transformation of phosphorylated azoles, including imidazole derivatives, have shown diverse chemical and biological activities. These compounds' applications range from agricultural chemicals to potential therapeutic agents, indicating the broad utility of imidazole derivatives in scientific research (Abdurakhmanova et al., 2018).
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTJGYRAWHPZGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride | |
CAS RN |
61675-62-5 |
Source


|
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

